molecular formula C14H19NO3 B016091 N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-70-2

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

Cat. No. B016091
CAS RN: 88058-70-2
M. Wt: 249.3 g/mol
InChI Key: AGSZGRLOKYZJMA-TZMCWYRMSA-N
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Description

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide (THNPA) is a synthetic derivative of naphthylalanine, an amino acid found in nature. It is a relatively new molecule and has a variety of potential applications in scientific research. THNPA has been used in a wide range of experiments, including studies of enzyme kinetics, protein-protein interactions, and drug-target interactions.

Scientific Research Applications

Application in Organic Synthesis

“N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide” can be used in organic synthesis projects . It is a high-purity chiral organic compound with a CAS number of 88058-70-2 . This off-white powder has a molecular weight of 249.31g/mol and a melting point range of 158-160°C , making it a valuable asset for your organic synthesis projects .

In one study, a four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed . Nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine was followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .

Application in Antiviral Research

“N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide” may have potential applications in antiviral research . In one study, a combined theoretical criterion for the virtual screening of molecular libraries was proposed to identify candidate NS1 inhibitors . By applying the criterion to the ZINC Natural Product database, followed by ligand-based virtual screening and molecular docking, the most promising candidate as a potential NS1 inhibitor was proposed . Subsequently, the selected natural compound was experimentally evaluated, revealing measurable virus replication inhibition activity in cell culture .

properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZGRLOKYZJMA-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C([C@H]1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535253
Record name N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

CAS RN

88058-70-2
Record name N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 2
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 3
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 5
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 6
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

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